molecular formula C6H14ClNO B2958778 (S)-2-(pyrrolidin-3-yl)ethanol hydrochloride CAS No. 1421033-80-8

(S)-2-(pyrrolidin-3-yl)ethanol hydrochloride

Cat. No.: B2958778
CAS No.: 1421033-80-8
M. Wt: 151.63
InChI Key: SVUPXZZFQCQRSC-RGMNGODLSA-N
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Description

(S)-2-(Pyrrolidin-3-yl)ethanol hydrochloride (CAS 1421033-80-8) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and drug discovery. With a molecular formula of C6H14ClNO and a molecular weight of 151.63 g/mol, this compound serves as a versatile synthetic intermediate and building block for the stereoselective synthesis of biologically active molecules . The pyrrolidine ring is a common feature in a wide range of pharmaceuticals and natural products due to its pharmacological significance . Researchers utilize this specific enantiomer in the development of novel compounds, as the stereochemistry of the pyrrolidine ring can be critical for biological activity and receptor binding affinity. The structural motif of a pyrrolidine ring with an ethanol side chain makes it a valuable precursor for further chemical functionalization . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-4-2-6-1-3-7-5-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUPXZZFQCQRSC-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421033-80-8
Record name 2-[(3S)-pyrrolidin-3-yl]ethan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(pyrrolidin-3-yl)ethanol hydrochloride typically involves the reaction of pyrrolidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(pyrrolidin-3-yl)ethanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-(pyrrolidin-3-yl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-2-(pyrrolidin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on structural motifs (pyrrolidine/azetidine rings, substituents) and similarity scores derived from cheminformatics analyses.

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Core Structure Substituents Similarity Score Molecular Weight Notable Features
(S)-2-(Pyrrolidin-3-yl)ethanol HCl (1421033-80-8) Pyrrolidine 3-hydroxyethyl Reference 179.64* Chiral center; hydrophilic group
3-Cyano-3-methylpyrrolidine HCl (1205750-61-3) Pyrrolidine 3-cyano, 3-methyl 0.96 144.62 Lipophilic cyano group
(S)-3-Methylpyrrolidine HCl (186597-29-5) Pyrrolidine 3-methyl 0.75 121.61 Simple alkyl substitution
2-(Azetidin-3-yl)propan-2-ol HCl (1630907-10-6) Azetidine 3-hydroxy-isopropyl 0.76 166.65 Smaller 4-membered ring
2-(3-(4-Chlorophenyl)pyrrolidin-3-yl)ethanol (52423-70-8) Pyrrolidine 3-hydroxyethyl, 3-(4-chlorophenyl) 0.78 255.73 Aromatic chlorophenyl group
Ethyl 2-(pyrrolidin-3-yl)acetate HCl (N/A) Pyrrolidine 3-ethyl acetate N/A 207.68 Ester group for prodrug potential

*Calculated based on formula C₇H₁₄ClNO.

Key Observations:

Core Ring Modifications :

  • Replacement of pyrrolidine (5-membered) with azetidine (4-membered) in 2-(azetidin-3-yl)propan-2-ol HCl reduces ring strain but may alter binding affinity to biological targets .
  • Chlorophenyl-substituted pyrrolidines (e.g., 52423-70-8) introduce aromaticity, enhancing π-π stacking interactions in receptor binding .

Substituent Effects: Hydrophilicity: The hydroxyethyl group in the target compound improves water solubility compared to lipophilic cyano or methyl groups in analogs like 1205750-61-3 .

Chirality: The (S)-enantiomer of the target compound and (S)-3-methylpyrrolidine HCl exhibit stereoselective interactions, unlike racemic mixtures or non-chiral analogs (e.g., azetidine derivatives) .

Biological Activity

(S)-2-(pyrrolidin-3-yl)ethanol hydrochloride, a compound with the CAS number 1421033-80-8, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a chiral compound that features a pyrrolidine ring, which is known for its role in various biological systems. The compound's structure can be represented as follows:

 S 2 pyrrolidin 3 yl ethanol+HCl S 2 pyrrolidin 3 yl ethanol hydrochloride\text{ S 2 pyrrolidin 3 yl ethanol}+\text{HCl}\rightarrow \text{ S 2 pyrrolidin 3 yl ethanol hydrochloride}

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Similar compounds have been shown to interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction can modulate neurotransmission and influence behaviors related to mood and cognition.

Target Receptors

  • Dopamine Receptors : The compound may act as a partial agonist at dopamine receptors, which are crucial for regulating mood and reward pathways.
  • Norepinephrine Transporters : It may also influence norepinephrine levels by acting on transporters, affecting attention and arousal.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli0.25 mg/mL
Klebsiella pneumoniae0.5 mg/mL

These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Neuroprotective Effects

In animal models, this compound has shown neuroprotective effects. Studies indicate that it may reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Antimicrobial Efficacy : A study assessed the compound's antibacterial properties using the disc diffusion method against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups treated with standard antibiotics like ciprofloxacin .
  • Neuroprotection in Rodent Models : In a controlled study involving rodents subjected to neurotoxic agents, administration of this compound resulted in reduced neuronal cell death and improved behavioral outcomes in cognitive tasks .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed throughout body tissues, particularly in the brain.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Excreted mainly via urine.

Q & A

Q. What are the established synthetic routes for (S)-2-(pyrrolidin-3-yl)ethanol hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution reactions. For example, substituting a chloroethyl group with pyrrolidine derivatives under acidic conditions can yield the target molecule . To ensure enantiomeric purity, chiral resolution using (S)-specific catalysts or chromatography with chiral stationary phases (e.g., amylose-based columns) is recommended. Recrystallization in polar solvents (e.g., ethanol/water mixtures) can further enhance purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with characteristic peaks for the pyrrolidine ring (δ 1.5–3.0 ppm) and ethanol moiety (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 178.1 for C7_7H16_{16}ClNO) .
  • HPLC : Reverse-phase HPLC with UV detection (210–220 nm) monitors purity. Chiral columns distinguish (S)- and (R)-enantiomers .

Q. How should researchers handle stability challenges during storage?

  • Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at 2–8°C under inert gas (argon/nitrogen). Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Monitor via HPLC for byproducts like oxidized pyrrolidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Perform:
  • Solubility Screening : Test in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol).
  • Thermogravimetric Analysis (TGA) : Detect hydrate formation or solvent retention.
  • X-ray Diffraction (XRD) : Identify crystalline vs. amorphous states .
    Reference studies on structurally similar hydrochlorides (e.g., ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride) for comparative analysis .

Q. What reaction mechanisms govern the compound’s derivatization in nucleophilic environments?

  • Methodological Answer : The ethanol moiety undergoes oxidation to carboxylic acids (e.g., using KMnO4_4/H2_2SO4_4), while the pyrrolidine nitrogen participates in alkylation or acylation. For example:
  • Acylation : React with acetyl chloride in dichloromethane (DCM) to form acetamide derivatives.
  • Oxidation : Catalytic hydrogenation (Pd/C, H2_2) reduces unsaturated bonds in intermediates .
    Mechanistic studies using DFT calculations or isotopic labeling (e.g., 15^{15}N) can elucidate pathways .

Q. How can chiral synthesis challenges be mitigated when scaling up production?

  • Methodological Answer :
  • Asymmetric Catalysis : Use (S)-proline-derived catalysts for enantioselective synthesis.
  • Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with chiral resolving agents.
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor enantiomeric ratios in real-time during scale-up .

Data Analysis and Experimental Design

Q. What strategies are recommended for optimizing reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading).
  • Quenching Studies : Identify rate-limiting steps via LC-MS analysis of intermediates.
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?

  • Methodological Answer :
  • Benchmark Calculations : Validate DFT methods (e.g., B3LYP/6-31G*) against experimental NMR shifts or reaction energies.
  • Solvent Effects : Incorporate implicit solvent models (e.g., COSMO-RS) to improve accuracy.
  • Kinetic Isotope Effects (KIEs) : Study H/D substitution to confirm proposed transition states .

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